REACTION_CXSMILES
|
[Na].Cl.[NH:3]=[C:4]([NH:14][CH:15]1[CH2:17][CH2:16]1)[NH:5][C:6]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[NH:7].[CH3:18][C:19]1([C:22](OCC)=O)[CH2:21][CH2:20]1>C(O)C>[CH:15]1([NH:14][C:4]2[N:3]=[C:18]([C:19]3([CH3:22])[CH2:21][CH2:20]3)[N:7]=[C:6]([N:8]3[CH2:9][CH2:10][O:11][CH2:12][CH2:13]3)[N:5]=2)[CH2:17][CH2:16]1 |f:1.2,^1:0|
|
Name
|
N-[imino(cyclopropylamino)methyl]-4-morpholinecarboximidamide hydrochloride
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
Cl.N=C(NC(=N)N1CCOCC1)NC1CC1
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then also added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under nitrogen for 88 hours
|
Duration
|
88 h
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
CUSTOM
|
Details
|
the alcohol is evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated off
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from a 1:1 (v/v) mixture of petroleum ether-dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)C1(CC1)C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |